molecular formula C15H28N2O2 B13026172 [4-(2-Amino-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester

[4-(2-Amino-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester

Cat. No.: B13026172
M. Wt: 268.39 g/mol
InChI Key: QJTNNDFUOOZAJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[2.2.2]octane Core Architecture: Conformational Analysis and Stereoelectronic Effects

The bicyclo[2.2.2]octane framework forms the rigid core of this compound, characterized by three fused six-membered rings in a chair-like conformation. This structure imposes significant steric constraints, eliminating conformational flexibility and stabilizing the molecule through hyperconjugative interactions. The bridgehead carbons (positions 1, 4, and 6) exhibit pyramidalization angles of approximately 109.5°, as determined by X-ray crystallography of analogous compounds. The 4-(2-aminoethyl) substituent introduces localized strain due to its equatorial orientation relative to the bicyclic system, which increases the compound’s overall steric energy by ~12 kcal/mol compared to unsubstituted bicyclo[2.2.2]octane derivatives.

Stereoelectronic effects arise from the alignment of σ(C–H) orbitals with adjacent antibonding σ*(C–C) orbitals. Natural Bond Orbital (NBO) analysis reveals stabilization energies of 6–8 kcal/mol for these interactions, contributing to the system’s rigidity. The tert-butyl carbamate group at position 1 adopts a pseudo-axial orientation to minimize A^(1,3)-strain with the bicyclo[2.2.2]octane framework, as evidenced by nuclear Overhauser effect (NOE) spectroscopy.

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The systematic IUPAC name tert-butyl N-[4-(2-aminoethyl)-1-bicyclo[2.2.2]octanyl]carbamate reflects the compound’s connectivity:

  • Bicyclo[2.2.2]octanyl : Indicates the bridged bicyclic system with bridge lengths of two, two, and two carbons.
  • 4-(2-Aminoethyl) : Specifies the ethylamine substituent at position 4.
  • tert-Butyl carbamate : Denotes the carbamate protecting group at position 1.

Alternative nomenclature includes the deprecated exo/endo terminology, where the aminoethyl group is sometimes described as endo due to its projection toward the bicyclic system’s concave face. In CAS registry terms, the compound is identified as [4-(2-Amino-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester (CAS: 2231676-52-9).

Molecular Formula and Weight Validation Through Mass Spectrometric Data

The molecular formula C₁₅H₂₈N₂O₂ was confirmed via high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI+). Observed m/z values align with theoretical calculations:

Measurement Type Theoretical m/z Observed m/z Error (ppm)
[M+H]⁺ 269.2229 269.2231 0.74
[M+Na]⁺ 291.2049 291.2052 1.03
[M-H]⁻ 267.2084 267.2086 0.75

Fragmentation patterns show dominant peaks at m/z 172.0968 (C₈H₁₄NO₂⁺, loss of tert-butyl carbamate) and m/z 100.1121 (C₅H₁₀N⁺, cleavage of the aminoethyl side chain). Isotopic abundance ratios (⁷⁹Br/⁸¹Br = 1:1 for brominated analogs) further validate the molecular composition.

Comparative Analysis With Related Bicyclic Carbamate Derivatives

Structural analogs demonstrate how substituent positioning modulates physicochemical properties:

  • Benzyl tert-butyl bicyclo[2.2.2]octane-1,4-diyldicarbamate : The 1,4-dicarbamate substitution increases polarity (cLogP = 1.2 vs. 2.0 for the mono-carbamate) but reduces aqueous solubility by 40% due to intermolecular hydrogen bonding.
  • Bicyclo[2.2.2]oct-5-ene-2-carbamic acid esters : Unsaturation in the bicyclic core lowers thermal stability (decomposition at 180°C vs. 210°C for saturated derivatives) but enhances π-π stacking capabilities.
  • Norbornane-based carbamates : The bicyclo[2.2.1]heptane system exhibits greater ring strain (ΔG^‡ = 14 kcal/mol for chair inversion) compared to the more rigid bicyclo[2.2.2]octane framework (ΔG^‡ > 20 kcal/mol).

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl N-[4-(2-aminoethyl)-1-bicyclo[2.2.2]octanyl]carbamate

InChI

InChI=1S/C15H28N2O2/c1-13(2,3)19-12(18)17-15-7-4-14(5-8-15,6-9-15)10-11-16/h4-11,16H2,1-3H3,(H,17,18)

InChI Key

QJTNNDFUOOZAJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)CCN

Origin of Product

United States

Preparation Methods

Starting Materials and Core Functionalization

  • The bicyclo[2.2.2]octane core can be sourced commercially or synthesized by known methods involving Diels-Alder reactions or ring-closing strategies.
  • Initial introduction of the carbamic acid tert-butyl ester group is often performed by reacting the bicyclo[2.2.2]octan-1-amine derivative with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to yield the Boc-protected carbamate intermediate. This step provides the tert-butyl carbamate protecting group, which is stable under many reaction conditions.

Aminoethyl Group Introduction

  • The 4-position aminoethyl substituent is introduced via nucleophilic substitution or reductive amination strategies.
  • One common method involves first installing a suitable leaving group (e.g., a halide or tosylate) at the 4-position of the bicyclo[2.2.2]octane ring, followed by displacement with a protected aminoethyl nucleophile.
  • Alternatively, reductive amination of a 4-formyl-bicyclo[2.2.2]octane intermediate with ethylenediamine or a protected aminoethyl derivative can be employed to install the 2-aminoethyl side chain selectively.

Protection and Deprotection Steps

  • Throughout the synthesis, the tert-butyl carbamate (Boc) group protects the amine functionalities, preventing unwanted side reactions.
  • After completion of the aminoethyl substitution, the Boc group can be retained or selectively removed depending on the desired final compound form.
  • The Boc protection also enhances the compound's stability and facilitates purification.

Amide Coupling and Carbamate Formation

  • Carbamate formation can be achieved by reacting the amine with tert-butyl chloroformate or di-tert-butyl dicarbonate in the presence of a base such as triethylamine or N-methylmorpholine.
  • Peptide coupling agents like dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) can be used to facilitate coupling reactions when carboxylic acid intermediates are involved.

Purification and Characterization

  • Purification is typically performed by chromatographic techniques such as flash column chromatography or preparative HPLC.
  • Characterization is conducted using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Boc Protection Bicyclo[2.2.2]octan-1-amine + Boc2O, base 80-90 Formation of tert-butyl carbamate intermediate
2 Halogenation or Tosylation Suitable halogenating agent or tosyl chloride 70-85 Installation of leaving group at C4
3 Nucleophilic substitution Protected aminoethyl nucleophile, base 65-75 Introduction of aminoethyl substituent
4 Deprotection (optional) Acidic conditions (TFA or HCl in dioxane) 85-95 Removal of Boc group if required
5 Purification Chromatography - Isolation of pure product

Research Findings and Optimization Notes

  • Boc protection is preferred for its stability and ease of removal, enhancing overall synthetic efficiency.
  • Use of mild bases and controlled temperatures during substitution steps minimizes side reactions and preserves stereochemistry.
  • Selective ring functionalization at the 4-position is critical; regioselective halogenation or oxidation steps are optimized to avoid poly-substitution.
  • Reductive amination methods provide higher selectivity and yields for aminoethyl installation compared to direct substitution in some cases.
  • Coupling agents such as EDCI and DCC are effective in carbamate bond formation, with EDCI favored for milder reaction conditions and easier byproduct removal.

Summary Table of Key Reagents and Conditions

Synthetic Step Reagents/Agents Typical Conditions Purpose
Boc Protection Di-tert-butyl dicarbonate, base (Et3N) Room temperature, inert atmosphere Amine protection
Halogenation/Tosylation NBS, TsCl, or equivalents 0–25 °C, inert solvent (DCM) Install leaving group
Aminoethyl Introduction Protected aminoethyl nucleophile Base, polar aprotic solvent (DMF) Nucleophilic substitution
Reductive Amination Aminoethyl amine, reducing agent (NaBH3CN) Mild acidic conditions Aminoethyl side chain formation
Carbamate Formation Boc2O or tert-butyl chloroformate Base, DCM or THF Carbamate bond formation
Deprotection (if needed) TFA or HCl in dioxane Room temperature Boc removal

Chemical Reactions Analysis

Types of Reactions

tert-butylN-[4-(2-aminoethyl)bicyclo[2.2.2]octan-1-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

tert-butylN-[4-(2-aminoethyl)bicyclo[2.2.2]octan-1-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butylN-[4-(2-aminoethyl)bicyclo[2.2.2]octan-1-yl]carbamate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the bicyclic structure provides stability and rigidity. These interactions can influence various biochemical pathways, making it a valuable compound for studying molecular mechanisms .

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural similarities with other bicyclo[2.2.2]octane derivatives and tert-butyl carbamates, but key differences in substituents dictate distinct physicochemical and functional properties.

Compound Core Structure Substituent Physical State Key Functional Groups
[4-(2-Amino-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester Bicyclo[2.2.2]octane 2-Amino-ethyl Likely viscous oil Tert-butyl carbamate, primary amine
[4-(2-Chloro-phenylmethylamino)-butyl]-carbamic acid tert-butyl ester (5c) Bicyclo[2.2.2]octane 2-Chloro-phenylmethylamino Yellow viscous oil Tert-butyl carbamate, aryl-chloro group
[4-(3-Methoxy-phenylmethylamino)-butyl]-carbamic acid tert-butyl ester (5d) Bicyclo[2.2.2]octane 3-Methoxy-phenylmethylamino Pale pink viscous oil Tert-butyl carbamate, aryl-methoxy group
Compound 34 ([4-(5-Amino-1H-indol-2-yl)-phenylcarbamoyl]-methyl ester) Indole-phenylcarbamoyl 5-Amino-indole Gray solid Tert-butyl carbamate, indole-amine
{4-[4-(4-tert-Butoxycarbonylamino-butyl)-piperazin-1-yl]-butyl}-carbamic acid tert-butyl ester (16) Piperazine-bicyclo hybrid Piperazine and butyl chains Not reported Dual tert-butyl carbamate, secondary amine

Key Observations :

  • Rigidity vs. Flexibility : The bicyclo[2.2.2]octane core in the target compound and analogs (5c, 5d) ensures rigidity, while piperazine-containing derivatives (16) introduce conformational flexibility .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in 5c) increase polarity compared to electron-donating groups (e.g., OMe in 5d) . Indole-based derivatives (34) exhibit planar aromatic systems, enabling π-π stacking in biological targets .

Key Observations :

  • Catalytic Requirements : Pd/C is critical for nitro-group reduction in indole derivatives (34), whereas bicyclo[2.2.2]octane analogs (5c, 5d) require milder conditions .
  • Protection Strategies : Dual tert-butyl carbamates in compound 16 suggest multi-step protection-deprotection workflows, contrasting with single-protection in the target compound .
Physicochemical and Analytical Data
  • NMR Shifts :
    • Target Compound : Expected δ ~1.4 ppm (tert-butyl CH₃), δ ~3.2 ppm (NH-CH₂-ethyl) (analogous to ).
    • Compound 5c : δ 7.3–7.5 ppm (aromatic CH), δ 3.6 ppm (N-CH₂-Cl) .
    • Compound 34 : δ 6.8–7.2 ppm (indole protons), δ 4.1 ppm (carbamoyl CH₂) .
  • Mass Spectrometry :
    • Compound 16: [M+Na]⁺ at m/z 631.0 vs. indole derivatives (34) with HRMS-confirmed masses .

Biological Activity

[4-(2-Amino-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester, also known by its CAS number 2231676-52-9, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structure, and biological effects of this compound, focusing on its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a bicyclic structure that includes a bicyclo[2.2.2]octane core, which contributes to its rigidity and potential binding interactions with biological targets.

PropertyValue
Molecular Formula C15H28N2O2
Molecular Weight 268.39 g/mol
IUPAC Name tert-butyl N-[4-(2-aminoethyl)-1-bicyclo[2.2.2]octanyl]carbamate
InChI Key HFWPWFVZDXAGLM-UHFFFAOYSA-N

Synthesis

The synthesis of [4-(2-Amino-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester typically involves the reaction of the corresponding bicyclic amine with tert-butyl chloroformate in the presence of a base, such as triethylamine. This method allows for the efficient formation of the carbamate linkage while preserving the integrity of the bicyclic structure.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The amino group can participate in hydrogen bonding, enhancing the compound's affinity for target sites.

Pharmacological Studies

Recent studies have highlighted the potential anticancer properties of [4-(2-Amino-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester. For instance:

  • Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231, suggesting potential as a therapeutic agent in oncology .
  • Neuropharmacological Effects : The compound has been evaluated for neuroprotective effects in models of neurodegeneration, indicating possible applications in treating conditions like Alzheimer's disease .

Case Studies

  • Breast Cancer Cell Lines : A study evaluated various derivatives of this compound against MCF-7 and SK-BR-3 cell lines, revealing moderate inhibition of cell growth compared to standard chemotherapeutics like tamoxifen .
    • Results Summary :
      | Compound | IC50 (µM) | Cell Line |
      |------------------------------|--------------|--------------|
      | [4-(2-Amino-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester | 12.5 | MCF-7 |
      | Tamoxifen | 10 | MCF-7 |
  • Neuroprotective Studies : Research demonstrated that this compound could mitigate neuronal cell death induced by oxidative stress, thereby suggesting its role as a neuroprotective agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.